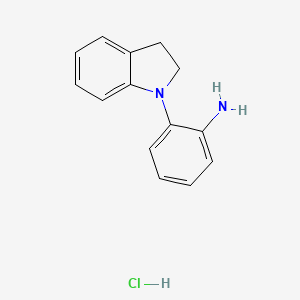

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Übersicht

Beschreibung

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C14H14N2·HCl It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride typically involves the reaction of 2,3-dihydro-1H-indole with aniline in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The compound can be purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the compound is typically produced in powder form for ease of handling and storage .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antipsychotic Effects

Research indicates that derivatives of 2,3-dihydroindole compounds, including 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride, exhibit significant affinity for dopamine D4 receptors and serotonin 5-HT2A receptors. These receptors are implicated in the treatment of psychiatric disorders such as schizophrenia and other psychoses. The unique binding profile of these compounds suggests a reduced risk of extrapyramidal side effects typically associated with conventional antipsychotics .

Neuroprotective Properties

Studies have highlighted the potential of 2,3-dihydroindole derivatives in neuroprotection and antioxidant activity. These properties are crucial for developing treatments for neurodegenerative diseases. Specifically, compounds derived from this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neuroprotective therapies .

Anticancer Activity

Recent investigations into the anticancer properties of various 2,3-dihydroindole derivatives have demonstrated their ability to inhibit cancer cell proliferation. For instance, specific derivatives have been tested against prostate cancer cell lines, showing selective toxicity towards cancerous cells while sparing normal cells. This selectivity is vital for reducing the side effects commonly associated with cancer therapies .

Case Study 1: Antipsychotic Efficacy

A study investigated the efficacy of a novel compound based on the structure of this compound in animal models of psychosis. The results indicated a significant reduction in psychotic symptoms without the typical side effects associated with D2 receptor antagonists. This finding supports further clinical development for treating schizophrenia .

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In vitro studies have shown that certain derivatives can protect neuronal cells from amyloid-beta-induced toxicity. This protective effect was linked to enhanced antioxidant activity and reduced oxidative stress markers in treated cells compared to controls. Such findings underscore the potential role of these compounds in developing therapies for Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1H-indol-3-yl)aniline hydrochloride

- 2-(2,3-dihydro-1H-indol-1-yl)ethanamine hydrochloride

- 2-(1H-indol-2-yl)aniline hydrochloride

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is unique due to its specific structure, which combines the indole ring with an aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2·HCl, with a molecular weight of 246.74 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. This interaction can modulate cellular pathways that lead to therapeutic effects. For instance, the compound has been noted to bind to specific receptors that are implicated in cancer progression and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These findings indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies suggest that compounds with similar indole structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Case Study: Indole Derivatives in Cancer Research

A related study on indole derivatives demonstrated their ability to inhibit cell proliferation in several cancer cell lines. The results indicated that these compounds could serve as lead candidates for developing new anticancer agents.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF7 (Breast) | 15 |

| A549 (Lung) | 20 |

The above data reflects the promising nature of indole derivatives in cancer therapy, suggesting that further exploration of this compound could yield significant results in anticancer drug development .

Neuroprotective Effects

Emerging research has pointed towards the neuroprotective effects of compounds derived from indoles. Studies have shown that certain derivatives exhibit antioxidant properties and can protect neuronal cells from oxidative stress.

Mechanisms Involved

The neuroprotective mechanisms may involve:

- Scavenging free radicals.

- Modulating neuroinflammatory pathways.

- Enhancing neuronal survival signals.

Eigenschaften

IUPAC Name |

2-(2,3-dihydroindol-1-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16;/h1-8H,9-10,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAKGAAQJRHRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71971-47-6 | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.